molecular formula C25H25N5O3S2 B5324647 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine

Cat. No.: B5324647
M. Wt: 507.6 g/mol
InChI Key: FAQBFQRDFDHVOP-UHFFFAOYSA-N
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Description

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a dimethylpyrimidinylsulfanyl group and a morpholinylsulfonylphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-[5-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphthalazin-1-yl]-2-methylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S2/c1-16-8-9-19(15-22(16)35(31,32)30-10-12-33-13-11-30)23-20-6-4-5-7-21(20)24(29-28-23)34-25-26-17(2)14-18(3)27-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQBFQRDFDHVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC(=CC(=N4)C)C)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the dimethylpyrimidinylsulfanyl and morpholinylsulfonylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include halogenated intermediates, sulfur-containing nucleophiles, and morpholine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the

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